![molecular formula C19H19N3OS B2491583 (3-(6,7-二氢噻吩并[3,2-c]吡啶-5(4H)-基)氮杂环丁烷-1-基)(1H-吲哚-5-基)甲酮 CAS No. 2034310-54-6](/img/structure/B2491583.png)
(3-(6,7-二氢噻吩并[3,2-c]吡啶-5(4H)-基)氮杂环丁烷-1-基)(1H-吲哚-5-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone is a multifaceted compound featuring various heterocyclic and aromatic structures
科学研究应用
Chemistry
The compound's reactivity and structural variety make it a valuable scaffold in synthetic chemistry, particularly in developing novel heterocyclic compounds.
Biology
In biological research, it is explored for its potential as a molecular probe and its interactions with various biomolecules.
Medicine
Pharmacological studies investigate its potential therapeutic applications, targeting various pathways in disease treatment, such as neurodegenerative and inflammatory diseases.
Industry
Industrial applications include its use as a precursor or intermediate in the synthesis of more complex molecules and materials.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone, key intermediates must first be prepared. One common method involves:
Preparation of the 6,7-dihydrothieno[3,2-c]pyridine precursor: : This involves the cyclization of appropriate thiophene and amine compounds under acidic conditions.
Synthesis of the azetidine moiety: : Reaction of azetidine intermediates with the indole derivative in the presence of coupling agents such as EDCI or DCC.
Final coupling reaction: : Linking of the dihydrothienopyridine and azetidine components with the indole moiety under reflux conditions in a suitable solvent like DMF or DMSO.
Industrial Production Methods
For industrial-scale production, optimizing yield and efficiency is crucial. Methods often employ continuous flow reactors and greener solvents to minimize environmental impact and reduce costs. Catalysts and automated systems streamline the process, allowing for larger batch productions with consistent quality.
化学反应分析
Types of Reactions
(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone undergoes various reactions:
Oxidation: : Using oxidizing agents like KMnO₄ or H₂O₂, forming oxidized derivatives.
Reduction: : Catalytic hydrogenation can reduce specific bonds, typically using Pd/C.
Substitution: : Nucleophilic or electrophilic substitution reactions, often in the presence of strong bases or acids, respectively.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂ under mild conditions.
Reduction: : H₂ with Pd/C, NaBH₄.
Substitution: : NaH for deprotonation, followed by electrophile addition.
Major Products Formed
Major products depend on the specific reaction conditions. Oxidation can yield keto- or hydroxy-derivatives. Reduction primarily results in partially or fully hydrogenated products. Substitution reactions produce diverse analogs with varied functional groups.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways:
Binding to proteins: : It can inhibit or modulate protein activity by binding to active or allosteric sites.
Pathway modulation: : Influences signaling pathways, such as kinase or receptor-mediated pathways, thereby altering cellular responses.
相似化合物的比较
(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone is unique due to its combination of a thienopyridine and azetidine structure, differing from simpler analogs like:
Thienopyridines without azetidine: : Less sterically complex, fewer interaction sites.
Azetidine-containing indoles without thienopyridine: : Differ in electronic properties and reactivity.
Each similar compound possesses distinct chemical properties and applications, highlighting the unique versatility of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone.
属性
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(14-1-2-17-13(9-14)3-6-20-17)22-11-16(12-22)21-7-4-18-15(10-21)5-8-24-18/h1-3,5-6,8-9,16,20H,4,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNCEHBRKQION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC5=C(C=C4)NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate](/img/structure/B2491500.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)
![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)
![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491507.png)
![4,4-diethyl-5-methylidene-N-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B2491508.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)
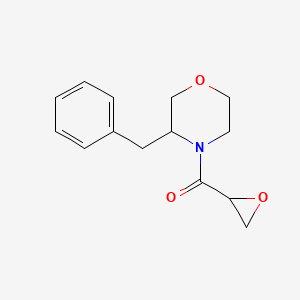
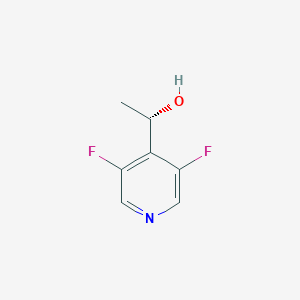
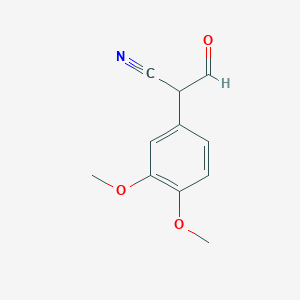
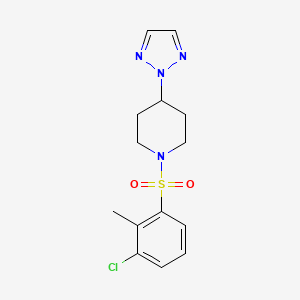
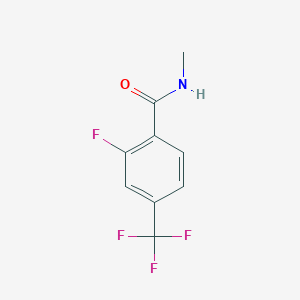
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2491521.png)
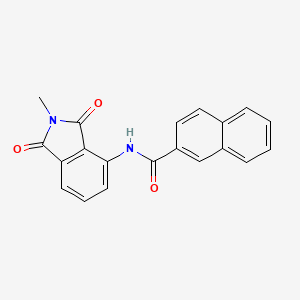
![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2491523.png)
